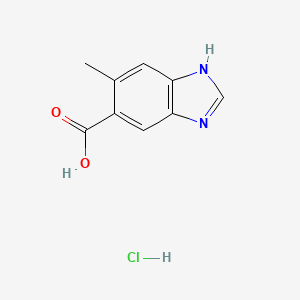
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid” is a chemical compound with the empirical formula C15H10N2O2S . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 282.32 . The SMILES string representation of this compound is O=C(O)C1=C(C2=CC=CC=C2)N=C(C3=NC=CC=C3)S1 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The empirical formula of this compound is C15H10N2O2S . The molecular weight is 282.32 .Aplicaciones Científicas De Investigación
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid has been studied for its potential applications in scientific research. It has been used in a variety of studies, including studies of its effect on protein-protein interactions, its potential as an inhibitor of DNA replication, and its potential as an inhibitor of the activity of several enzymes. This compound has also been studied for its potential to modulate the activity of certain receptors, including the serotonin receptor.
Mecanismo De Acción
The exact mechanism of action of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to specific sites on proteins, resulting in the modulation of their activity. It is also believed that this compound can interact with certain receptors, resulting in the modulation of their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, including protein kinases and DNA polymerases. It has also been found to have a modulatory effect on certain receptors, including the serotonin receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is available in large quantities. It is also relatively stable, making it suitable for long-term storage. However, this compound is also toxic in high concentrations and can cause adverse effects in laboratory animals.
Direcciones Futuras
There are a number of potential future directions for the study of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid. These include further studies of its potential as an inhibitor of DNA replication, its potential to modulate the activity of certain receptors, and its potential as a therapeutic agent. Additionally, further studies of its biochemical and physiological effects could provide insight into its potential therapeutic applications. Finally, further studies of its structure and synthesis could lead to the development of novel compounds with similar properties.
Métodos De Síntesis
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromophenyl-2-pyrimidinethiol with 5-chloro-2-thioxo-1,3-thiazole-4-carboxylic acid in the presence of a base. This reaction yields this compound in high yields. Other methods of synthesis have been studied, including the use of pyridine derivatives, the use of cyclization reactions, and the use of the Biginelli reaction.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The safety precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-phenyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c18-14(19)11-10(9-5-2-1-3-6-9)17-13(20-11)12-15-7-4-8-16-12/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQMAOALRPAUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)












